S-Butylglutathione
Overview
Description
S-Butylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. It is known for its role in detoxification processes and its high salt tolerance. This compound is particularly significant in biochemical research due to its involvement in redox reactions and cellular protection mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Butylglutathione typically involves the reaction of glutathione with butylating agents under controlled conditionsThe final step involves deprotection to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
S-Butylglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-Butylglutathione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and thiol chemistry.
Biology: It plays a role in cellular protection mechanisms and is used to study oxidative stress responses.
Medicine: It is investigated for its potential therapeutic effects in conditions involving oxidative stress and detoxification.
Mechanism of Action
S-Butylglutathione exerts its effects primarily through its role in redox reactions. It acts as an antioxidant by donating electrons to neutralize reactive oxygen species. The compound also participates in detoxification processes by conjugating with harmful substances, making them more water-soluble and easier to excrete. The molecular targets include enzymes involved in redox balance and detoxification pathways .
Comparison with Similar Compounds
Similar Compounds
Reduced Glutathione: The active form of glutathione within cells, playing a pivotal role in cellular defense against oxidative stress.
Glutathione S-Transferase: An enzyme that catalyzes the conjugation of glutathione to toxic compounds.
Glutathione Peroxidase: An enzyme that reduces hydrogen peroxide and lipid peroxides.
Uniqueness
S-Butylglutathione is unique due to its butyl group, which enhances its stability and solubility compared to other glutathione derivatives. This modification allows it to be more effective in certain biochemical applications, particularly those involving high salt concentrations .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6S/c1-2-3-6-24-8-10(13(21)16-7-12(19)20)17-11(18)5-4-9(15)14(22)23/h9-10H,2-8,15H2,1H3,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCGHOZSELIPKD-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566294 | |
Record name | L-gamma-Glutamyl-S-butyl-L-cysteinylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6803-16-3 | |
Record name | L-gamma-Glutamyl-S-butyl-L-cysteinylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-Butylglutathione impact methylmercury efflux from brain capillary endothelial cells?
A1: Research suggests that this compound plays a role in inhibiting methylmercury efflux from brain capillary endothelial cells []. Studies utilizing bovine brain capillary endothelial cells in culture demonstrated that exposure to this compound led to a decreased rate of methylmercury efflux. This suggests that this compound, along with other glutathione S-conjugates, might compete for the same transport mechanism responsible for shuttling methylmercury out of these cells []. This finding offers valuable insights into the potential mechanisms governing methylmercury transport in the brain.
Q2: Does this compound exhibit similar effects on cellular signaling as glutathione itself?
A2: Unlike glutathione, which has been observed to act as an N-methyl-D-aspartate receptor (NMDA) receptor agonist, this compound does not elicit a similar response []. Studies using cultured hippocampal neurons showed that while glutathione induced an increase in cytosolic Ca2+ concentration, indicative of NMDA receptor activation, this compound did not produce this effect []. This suggests that the structural modification of glutathione by the addition of the butyl group alters its interaction with the NMDA receptor, highlighting the importance of specific structural features for receptor activation.
Q3: What is the role of this compound in the metabolism of 1-bromobutane?
A3: this compound appears as an intermediate metabolite in the pathway of 1-bromobutane metabolism in rats []. After administration of 1-bromobutane, rats excrete this compound in their bile, alongside other metabolites like S-butylcysteine and S-butylcysteinylglycine []. This finding suggests a potential detoxification pathway for 1-bromobutane, involving the conjugation of glutathione to the molecule.
Q4: Is this compound transported across the canalicular membrane of liver cells?
A4: While not directly confirmed to be a substrate, this compound exhibits inhibitory effects on the high-affinity glutathione transport system present in the canalicular membrane of liver cells []. Experiments using isolated canalicular vesicles revealed that this compound, along with other glutathione S-conjugates, competitively inhibited the uptake of glutathione []. This suggests that this compound might interact with the transport system, potentially hindering the transport of other substrates, and highlighting the potential role of this system in the biliary excretion of xenobiotics.
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